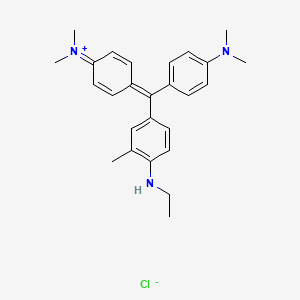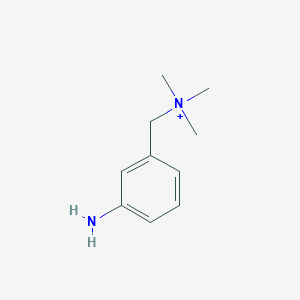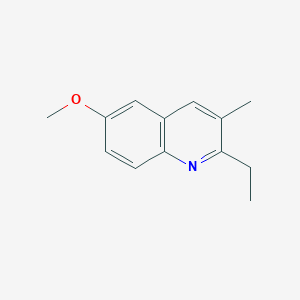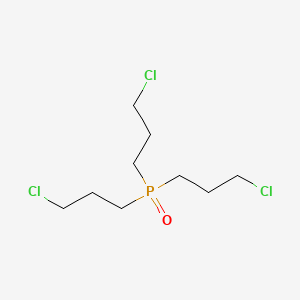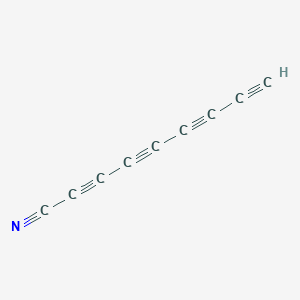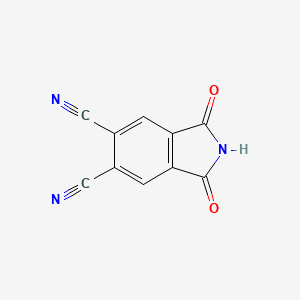
N,N-diethylethanamine;ethyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;ethyl dihydrogen phosphate is a compound that combines the properties of an amine and a phosphate ester The amine component, N,N-diethylethanamine, is a secondary amine with two ethyl groups attached to the nitrogen atom The phosphate component, ethyl dihydrogen phosphate, is an ester of phosphoric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ethylamine with ethyl halides under basic conditions. The reaction can be represented as follows:
C2H5NH2+2C2H5Br→N,N-diethylethanamine+2HBr
Ethyl dihydrogen phosphate can be synthesized by the esterification of phosphoric acid with ethanol in the presence of a dehydrating agent such as sulfuric acid:
H3PO4+C2H5OH→C2H5H2PO4+H2O
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves continuous flow reactors where ethylamine and ethyl halides are reacted under controlled temperature and pressure conditions. Ethyl dihydrogen phosphate is produced in large-scale reactors where phosphoric acid and ethanol are continuously fed, and the product is distilled off.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form ethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Ethyl dihydrogen phosphate can undergo hydrolysis to form phosphoric acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are used as reagents in substitution reactions.
Major Products
Oxidation: N,N-diethylacetamide.
Reduction: Ethylamine.
Substitution: Tertiary amines.
Aplicaciones Científicas De Investigación
N,N-diethylethanamine;ethyl dihydrogen phosphate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethylethanamine;ethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions. The phosphate ester component can interact with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-diethylmethylamine: A tertiary amine with two ethyl groups and one methyl group attached to the nitrogen atom.
Ethyl phosphate: An ester of phosphoric acid with one ethyl group.
Uniqueness
N,N-diethylethanamine;ethyl dihydrogen phosphate is unique due to its combination of amine and phosphate ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
68959-05-7 |
|---|---|
Fórmula molecular |
C14H37N2O4P |
Peso molecular |
328.43 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;ethyl dihydrogen phosphate |
InChI |
InChI=1S/2C6H15N.C2H7O4P/c2*1-4-7(5-2)6-3;1-2-6-7(3,4)5/h2*4-6H2,1-3H3;2H2,1H3,(H2,3,4,5) |
Clave InChI |
MWRXLDQXFGMVCB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.CCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)


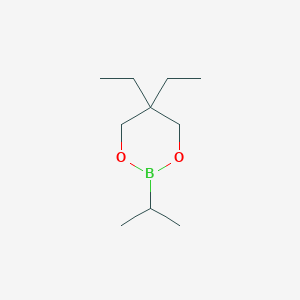
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
